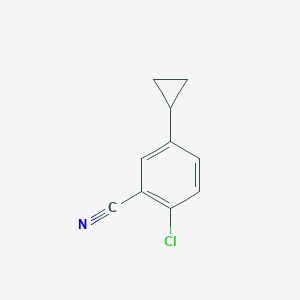
Ethyl 2-(3-amino-2-cyanophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-amino-2-cyanophenyl)acetate is an organic compound with the molecular formula C11H12N2O2. It is a derivative of phenylacetic acid and contains both an amino group and a cyano group attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-2-cyanophenyl)acetate typically involves the reaction of ethyl cyanoacetate with an appropriate aromatic amine. One common method is the cyanoacetylation of amines, where ethyl cyanoacetate reacts with substituted aryl amines under specific conditions . The reaction can be carried out without solvent at room temperature or with heating, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-amino-2-cyanophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-amino-2-cyanophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism by which Ethyl 2-(3-amino-2-cyanophenyl)acetate exerts its effects involves interactions with specific molecular targets. The amino and cyano groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 2-(3-amino-2-cyanophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-cyanophenyl)acetate: Lacks the amino group, which affects its reactivity and applications.
Ethyl 2-(3-amino-4-cyanophenyl)acetate: The position of the cyano group is different, leading to variations in chemical behavior.
Ethyl 2-(3-amino-2-methylphenyl)acetate: The presence of a methyl group instead of a cyano group alters its properties.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
ethyl 2-(3-amino-2-cyanophenyl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)6-8-4-3-5-10(13)9(8)7-12/h3-5H,2,6,13H2,1H3 |
Clave InChI |
AXIMQOWSFBSRNE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C(=CC=C1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


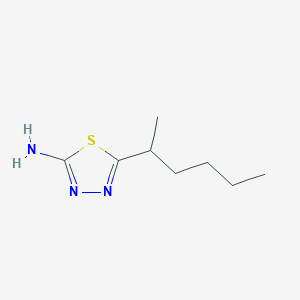
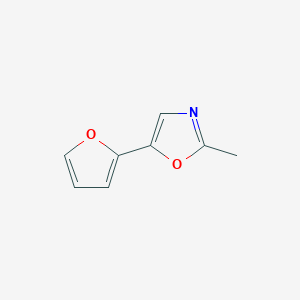
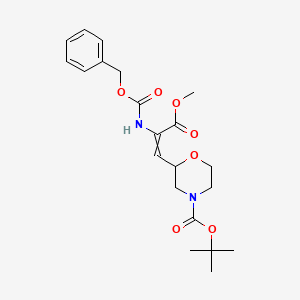


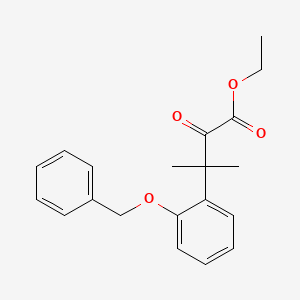

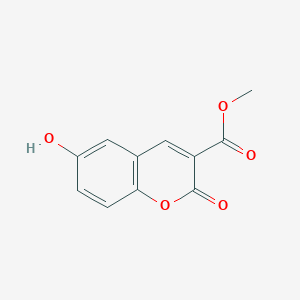
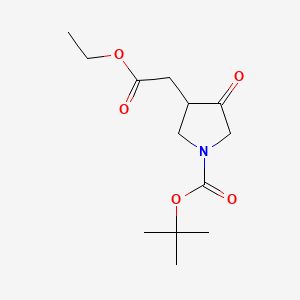


![1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde](/img/structure/B13694050.png)
![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
